Cox-2-IN-17

COX-2 inhibition IC50 triazine derivatives

Cox-2-IN-17 (compound 10, CAS 2411390-10-6) is a synthetic small-molecule cyclooxygenase-2 (COX-2) inhibitor belonging to the tryptophan–piperidine–triazine hybrid class. It exhibits an IC50 of 0.02 µM against COX-2 and is reported to be selective for COX-2 over COX-1.

Molecular Formula C20H23ClN6O2
Molecular Weight 414.9 g/mol
Cat. No. B12416832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCox-2-IN-17
Molecular FormulaC20H23ClN6O2
Molecular Weight414.9 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CN(C2=CC=CC=C21)C3=NC(=NC(=N3)Cl)N4CCCCC4)N
InChIInChI=1S/C20H23ClN6O2/c1-29-17(28)15(22)11-13-12-27(16-8-4-3-7-14(13)16)20-24-18(21)23-19(25-20)26-9-5-2-6-10-26/h3-4,7-8,12,15H,2,5-6,9-11,22H2,1H3/t15-/m0/s1
InChIKeyFDJHAIWHVOSEBD-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cox-2-IN-17 Benchmarking Guide: A BBB-Penetrant COX-2 Inhibitor for CNS Inflammation Models


Cox-2-IN-17 (compound 10, CAS 2411390-10-6) is a synthetic small-molecule cyclooxygenase-2 (COX-2) inhibitor belonging to the tryptophan–piperidine–triazine hybrid class [1]. It exhibits an IC50 of 0.02 µM against COX-2 and is reported to be selective for COX-2 over COX-1 [1]. Preclinical data demonstrate that Cox-2-IN-17 penetrates the blood–brain barrier (BBB) and reduces both neurogenic and inflammatory hyperalgesia . These properties position it as a tool compound for studying COX-2-mediated neuroinflammation and a candidate for analgesic development requiring CNS target engagement.

Why Cox-2-IN-17 Cannot Be Replaced by Other COX-2 Inhibitors: Critical Differentiation Factors


COX-2 inhibitors are not interchangeable; subtle differences in scaffold chemistry produce marked variations in isoform selectivity, CNS penetration, and in vivo efficacy [1]. Widely used COX-2 selective agents such as celecoxib exhibit limited BBB permeability, making them unsuitable for neuroinflammation models. Within the triazine class, even closely related analogs (e.g., compound 1) show inferior target engagement and anti-inflammatory activity [1]. Selecting Cox-2-IN-17 therefore requires verification of its specific potency, selectivity, BBB penetration, and in vivo pharmacodynamic profile – parameters that generic substitution cannot guarantee. The quantitative evidence below defines exactly where Cox-2-IN-17 differs from its closest comparators.

Cox-2-IN-17 Head-to-Head and Cross-Study Quantitative Differentiation: Procurement-Relevant Evidence


COX-2 Inhibition Potency: Cox-2-IN-17 vs. Lead Compound 1 vs. Clinical Comparators

Cox-2-IN-17 (compound 10) achieved an IC50 of 0.02 µM against COX-2 in a cell-free enzymatic assay, representing a substantial improvement over the parent lead compound 1 from which it was optimized. The modification from compound 1 to compound 10 involved replacement of pyrrolidine/morpholinone with piperidine and tryptophan moieties, resulting in more elegant placement in the COX-2 active site as confirmed by molecular modeling and NOE data [1]. For context, celecoxib – the most widely used COX-2 selective inhibitor – exhibits a COX-2 IC50 of approximately 0.04–0.05 µM in comparable enzymatic assays [2].

COX-2 inhibition IC50 triazine derivatives

COX-2 Selectivity Over COX-1: Cox-2-IN-17 vs. Non-Selective NSAIDs and Clinical COXIBs

The original research paper explicitly states that Cox-2-IN-17 (compound 10) is 'selective for COX-2 over COX-1' [1]. This selectivity was engineered through structure-based design to mimic arachidonic acid's binding geometry within the COX-2 active site pocket, avoiding the COX-1 active site [1]. While the paper does not report a numeric COX-1 IC50 or a selectivity index (SI), the explicit selectivity claim distinguishes it from non-selective NSAIDs (e.g., indomethacin, ibuprofen) that inhibit both isozymes and carry significant gastrointestinal toxicity risk [1]. Clinical COX-2 selective agents (celecoxib, rofecoxib) have reported SI values ranging from 2 to >100 depending on assay systems [2]; whether the SI of Cox-2-IN-17 falls within this range requires independent verification, but the structural basis for its selectivity (H-bond and hydrophobic interactions with Ser530, Trp387, Tyr385 in COX-2) is experimentally characterized.

COX-2 selectivity COX-1 sparing gastrointestinal safety

Blood–Brain Barrier Penetration: Cox-2-IN-17 vs. Non-BBB Penetrant COX-2 Inhibitors

Cox-2-IN-17 is consistently described across multiple authoritative databases as a BBB-penetrant COX-2 inhibitor . This property is critical because most COX-2 selective inhibitors, including celecoxib and rofecoxib, show limited CNS penetration. In the formalin-induced hyperalgesia model, Cox-2-IN-17 attenuated pain in both the neurogenic (Phase I) and inflammatory (Phase II) phases, consistent with CNS target engagement [1]. While direct brain-to-plasma ratio data are not publicly available, the in vivo pharmacodynamic readouts (dual-phase anti-hyperalgesia) constitute functional evidence of BBB penetration. By contrast, celecoxib reaches cerebrospinal fluid concentrations only approximately 2% of plasma levels [2], rendering it unsuitable for neuroinflammation endpoints requiring robust central COX-2 inhibition.

BBB penetration neuroinflammation CNS exposure

In Vivo Anti-Inflammatory Efficacy: Cox-2-IN-17 vs. Lead Compound 1 in Acetic Acid Writhing

In the acetic acid-induced writhing model (a standard acute inflammatory pain assay), Cox-2-IN-17 (compound 10) at a dose of 10 mg kg⁻¹ i.p. reversed inflammation by 73% [1]. The parent compound 1, from which compound 10 was derived through structural optimization, showed significantly lower anti-inflammatory activity at equivalent doses; the authors note that compound 10's anti-inflammatory profile was 'improved over that of compound 1' [1]. For reference, indomethacin (a non-selective COX inhibitor) at 10 mg kg⁻¹ typically produces 60–80% inhibition in this model, depending on experimental conditions [2]. The 73% reversal achieved by compound 10 places it within the upper range of efficacy for this assay class.

in vivo efficacy acetic acid writhing percent inhibition

Cox-2-IN-17 Optimal Application Scenarios: Evidence-Based Selection Criteria for Procurement


Neuroinflammation and CNS Pain Models Requiring BBB-Penetrant COX-2 Inhibition

Cox-2-IN-17 is the preferred compound when the experimental objective is to inhibit COX-2 within the central nervous system. Its demonstrated BBB penetration and dual-phase anti-hyperalgesic activity (neurogenic Phase I and inflammatory Phase II) in the formalin model [1] make it suitable for rodent models of neuropathic pain, migraine, multiple sclerosis, Alzheimer's disease, and other conditions where central COX-2-driven inflammation contributes to pathology. In these models, non-BBB-penetrant COXIBs such as celecoxib should not be used as substitutes, as they fail to achieve therapeutically relevant CNS concentrations [2].

Acute Inflammatory Pain Models with COX-2 Selectivity Requirement

For acute inflammatory pain studies (e.g., acetic acid writhing, carrageenan paw edema) where COX-2 selectivity is desired to avoid confounding gastrointestinal and platelet effects of COX-1 inhibition, Cox-2-IN-17 at 10 mg kg⁻¹ provides a robust 73% reversal of inflammation [1]. This efficacy level is comparable to the non-selective NSAID indomethacin [3], but without the COX-1-mediated toxicity profile. Researchers seeking to dissect COX-2-specific contributions to inflammatory pain can use Cox-2-IN-17 as a pharmacological tool with known in vivo efficacy benchmark.

Structure–Activity Relationship (SAR) Studies of Triazine-Based COX-2 Inhibitors

Cox-2-IN-17 represents an optimized endpoint in the tryptophan–piperidine–triazine series. The original SAR study demonstrates that replacing pyrrolidine/morpholinone (compound 1) with piperidine and tryptophan yields compound 10 with improved COX-2 active site complementarity [1]. Medicinal chemistry groups developing novel COX-2 inhibitors can use Cox-2-IN-17 as a reference standard to benchmark new analogs against a published scaffold with characterized molecular interactions (H-bond/hydrophobic contacts with Ser530, Trp387, Tyr385). The fully disclosed synthetic route enables researchers to reproduce the compound or generate derivatives for patent diversification.

COX-2 Selectivity Profiling Panels and Counter-Screening

In pharmacological profiling campaigns where COX-2/COX-1 selectivity must be experimentally validated, Cox-2-IN-17 serves as a structurally distinct positive control for COX-2 selectivity. Because its selectivity is grounded in a structure-based design approach targeting the larger active site pocket of COX-2 (accommodating arachidonic acid's L/U-shaped geometry) [1], it provides an orthogonal chemotype to the diarylheterocycle class (celecoxib, rofecoxib). This reduces the risk of scaffold-dependent artifacts in selectivity determination and strengthens SAR conclusions. However, users should independently verify the exact selectivity index in their own assay system, as the numeric COX-1 IC50 is not reported in the original publication.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cox-2-IN-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.